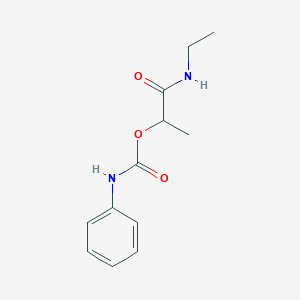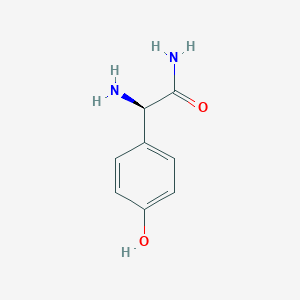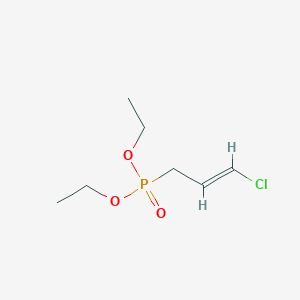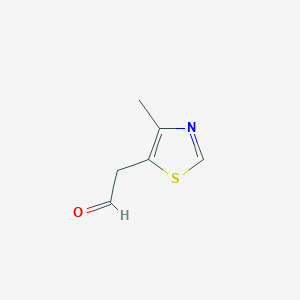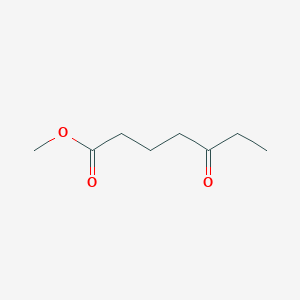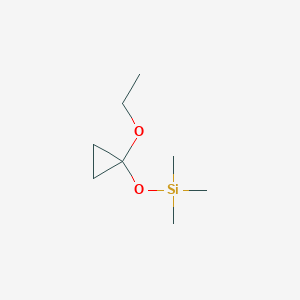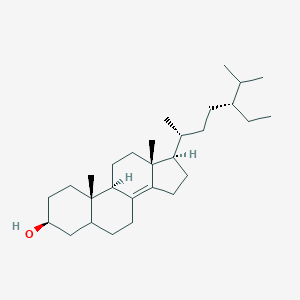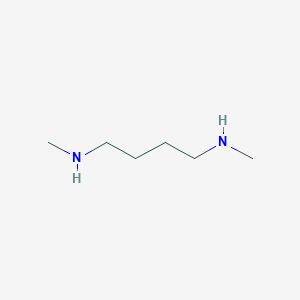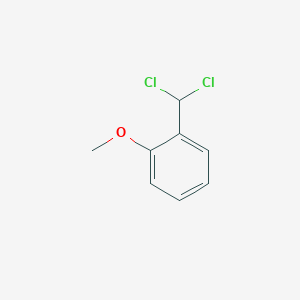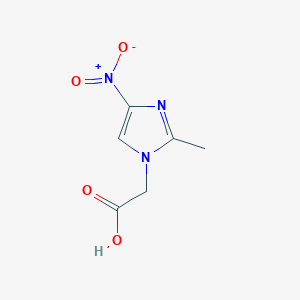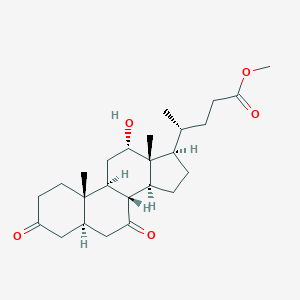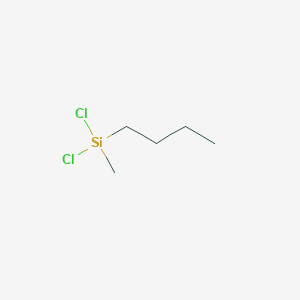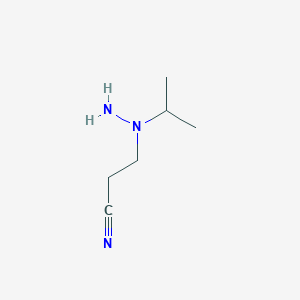
Propionitrile, 3-(1-isopropylhydrazino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionitrile, 3-(1-isopropylhydrazino)- is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound, also known as IPH, is a hydrazine derivative that has been found to exhibit promising biological activities. In
Wissenschaftliche Forschungsanwendungen
Propionitrile, 3-(1-isopropylhydrazino)- has been found to exhibit a range of biological activities that make it a promising candidate for scientific research. One of the most notable applications of this compound is in the field of cancer research. Studies have shown that Propionitrile, 3-(1-isopropylhydrazino)- has potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, Propionitrile, 3-(1-isopropylhydrazino)- has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a form of programmed cell death.
Wirkmechanismus
The mechanism of action of propionitrile, 3-(1-isopropylhydrazino)- is not fully understood. However, studies have suggested that the compound may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, Propionitrile, 3-(1-isopropylhydrazino)- has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
Biochemische Und Physiologische Effekte
Propionitrile, 3-(1-isopropylhydrazino)- has been found to exhibit a range of biochemical and physiological effects in vitro. Studies have shown that Propionitrile, 3-(1-isopropylhydrazino)- can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of certain genes involved in cancer progression. Additionally, Propionitrile, 3-(1-isopropylhydrazino)- has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of propionitrile, 3-(1-isopropylhydrazino)- is its potent anti-cancer activity. This makes it a valuable tool for cancer research and drug development. Additionally, Propionitrile, 3-(1-isopropylhydrazino)- is relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations associated with the use of Propionitrile, 3-(1-isopropylhydrazino)- in lab experiments. For example, the compound is highly reactive and can be difficult to handle. Additionally, the mechanism of action of Propionitrile, 3-(1-isopropylhydrazino)- is not fully understood, which can make it challenging to interpret results.
Zukünftige Richtungen
There are several future directions for the use of propionitrile, 3-(1-isopropylhydrazino)- in scientific research. One potential application is in the development of new anti-cancer drugs. Propionitrile, 3-(1-isopropylhydrazino)- has been shown to be effective against a range of cancer cell lines, and further research could lead to the development of new therapies for cancer patients. Additionally, Propionitrile, 3-(1-isopropylhydrazino)- has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of other diseases such as arthritis and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of Propionitrile, 3-(1-isopropylhydrazino)- and its potential applications in scientific research.
Synthesemethoden
The synthesis of propionitrile, 3-(1-isopropylhydrazino)- can be achieved through the reaction of isopropylhydrazine with propionitrile. The reaction is typically carried out under reflux conditions using a suitable solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as chromatography or recrystallization.
Eigenschaften
CAS-Nummer |
19335-09-2 |
|---|---|
Produktname |
Propionitrile, 3-(1-isopropylhydrazino)- |
Molekularformel |
C6H13N3 |
Molekulargewicht |
127.19 g/mol |
IUPAC-Name |
3-[amino(propan-2-yl)amino]propanenitrile |
InChI |
InChI=1S/C6H13N3/c1-6(2)9(8)5-3-4-7/h6H,3,5,8H2,1-2H3 |
InChI-Schlüssel |
ZHVKHIASMJZTAH-UHFFFAOYSA-N |
SMILES |
CC(C)N(CCC#N)N |
Kanonische SMILES |
CC(C)N(CCC#N)N |
Andere CAS-Nummern |
19335-09-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



